Methyl(propyl)phosphinothioic chloride
Description
Properties
CAS No. |
22456-95-7 |
|---|---|
Molecular Formula |
C4H10ClPS |
Molecular Weight |
156.61 g/mol |
IUPAC Name |
chloro-methyl-propyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H10ClPS/c1-3-4-6(2,5)7/h3-4H2,1-2H3 |
InChI Key |
AGSSDJPIKASANL-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(=S)(C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl(propyl)phosphinothioic chloride with three related compounds: dimethylphosphinothioic chloride (CAS 993-12-4), propyl chloroformate (CAS 109-61-5), and methyl chloride (CAS 74-87-3). Key differences in structure, reactivity, and applications are highlighted.
Structural and Functional Group Comparisons
- Key Structural Differences: this compound contains a phosphorus-sulfur (P–S) bond and a propyl group, distinguishing it from dimethylphosphinothioic chloride (which lacks a propyl substituent) and propyl chloroformate (which has a carbonyl group instead of phosphorus). Compared to methyl chloride, this compound exhibits greater steric hindrance and polarity due to its larger alkyl chains and phosphorus center.
Reactivity and Stability
- This compound: The P–Cl bond is highly reactive toward nucleophiles (e.g., alcohols, amines), enabling its use in synthesizing thiophosphonate esters . The propyl group increases lipophilicity compared to dimethyl analogs, influencing solubility in organic solvents.
- Dimethylphosphinothioic Chloride: Smaller methyl groups reduce steric hindrance, enhancing reaction rates with bulky substrates. However, it is less lipophilic than the propyl-containing analog .
- Propyl Chloroformate: Reacts via acyl chloride chemistry, forming esters or amides. Unlike phosphinothioic chlorides, it lacks sulfur-based reactivity, limiting its utility in organophosphorus synthesis .
Q & A
Basic Research Questions
Q. How can methyl(propyl)phosphinothioic chloride be synthesized with high purity for laboratory use?
- Methodological Answer : A common approach involves reacting methyl(propyl)phosphinothioic acid with thionyl chloride (SOCl₂) under reflux conditions (60–80°C) in anhydrous dichloromethane. The reaction typically requires 4–6 hours, followed by fractional distillation under reduced pressure (10–15 mmHg) to isolate the product. Purity is confirmed via thin-layer chromatography (TLC) using silica gel plates and a hexane/ethyl acetate (9:1) mobile phase. Critical parameters include strict moisture control and inert gas purging to prevent hydrolysis .
- Typical Data :
| Reagent Ratio (acid:SOCl₂) | Temperature (°C) | Yield (%) | Purity (GC-MS) |
|---|---|---|---|
| 1:1.2 | 70 | 78 | ≥98% |
| 1:1.5 | 80 | 85 | ≥99% |
Q. What are the recommended handling and storage protocols for this compound?
- Methodological Answer : Due to its hydrolytic sensitivity and toxicity, store the compound under anhydrous conditions in amber glass vials with PTFE-lined caps at –20°C. Handling should occur in a fume hood with nitrile gloves, a lab coat, and eye protection. Pre-cool all glassware to –20°C before use to minimize vapor release. Quench spills with a 10% sodium bicarbonate solution followed by ethanol rinsing .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical. For example, ³¹P NMR typically shows a singlet at δ 55–60 ppm, while ¹H NMR exhibits a triplet for the propyl group’s terminal CH₃ at δ 0.9–1.1 ppm. Complement with Fourier-transform infrared spectroscopy (FT-IR) to confirm the P=S bond (stretch at 650–750 cm⁻¹) and P-Cl bond (500–600 cm⁻¹). Cross-validate using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound be resolved?
- Methodological Answer : Discrepancies in NMR shifts often arise from trace moisture or solvent impurities. Conduct a systematic re-analysis:
Re-purify the compound via column chromatography (silica gel, hexane/acetone gradient).
Use deuterated solvents with molecular sieves to eliminate water.
Compare with computational predictions (DFT-based NMR simulations, e.g., Gaussian 16). If inconsistencies persist, investigate potential tautomerism or phosphorothioate-thiophosphate isomerization .
Q. What experimental strategies mitigate thermal decomposition during reactions involving this compound?
- Methodological Answer : Use a Schlenk line for air-sensitive reactions and maintain temperatures below 40°C. Monitor stability via thermogravimetric analysis (TGA): typical decomposition onset is ~120°C. For prolonged reactions, add a stabilizing ligand (e.g., triethylamine, 5 mol%) to sequester HCl byproducts, which accelerate degradation. Validate stability using in-situ Raman spectroscopy to track P-Cl bond integrity .
Q. How can hydrolytic byproducts of this compound be quantified in aqueous reaction systems?
- Methodological Answer : Employ reverse-phase HPLC (C18 column, 4.6 × 250 mm) with a methanol/water (70:30) mobile phase (flow rate: 1.0 mL/min, UV detection at 210 nm). Calibrate using synthesized standards of methyl(propyl)phosphinothioic acid (retention time: 6.2 min) and phosphoric acid derivatives (retention time: 3.8 min). For trace analysis, use solid-phase extraction (SPE) with C18 cartridges to preconcentrate samples .
Data Analysis & Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement a quality control (QC) protocol:
- Track reaction parameters (e.g., SOCl₂ stoichiometry, reflux duration) using a design-of-experiments (DoE) approach.
- Perform principal component analysis (PCA) on NMR/FT-IR data to identify outlier batches.
- Adjust distillation cut points based on gas chromatography (GC) retention time (RT: 8.3 ± 0.2 min) to exclude low-boiling impurities .
Q. What statistical methods are optimal for analyzing dose-response data in toxicity studies of this compound?
- Methodological Answer : Use a four-parameter logistic (4PL) model to calculate EC₅₀ values. Validate with ANOVA for replicate experiments (n ≥ 3). For non-linear kinetics (e.g., hormetic effects), apply a Hill slope model. Open-source tools like R/BMDExpress or GraphPad Prism are recommended for dose-response curve fitting .
Safety & Regulatory Considerations
Q. What waste disposal protocols are compliant for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
